molecular formula C9H12O4S2 B14624595 [(Ethanesulfonyl)methanesulfonyl]benzene CAS No. 56255-66-4

[(Ethanesulfonyl)methanesulfonyl]benzene

Cat. No.: B14624595
CAS No.: 56255-66-4
M. Wt: 248.3 g/mol
InChI Key: VTOVHDUVDHMCQU-UHFFFAOYSA-N
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Description

[(Ethanesulfonyl)methanesulfonyl]benzene is an organic compound that features both ethanesulfonyl and methanesulfonyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(ethanesulfonyl)methanesulfonyl]benzene typically involves the sulfonation of benzene derivatives. One common method is the electrophilic substitution reaction between benzene and sulfuric acid or sulfur trioxide . The reaction can be carried out by heating benzene under reflux with concentrated sulfuric acid for several hours or warming benzene under reflux at 40°C with fuming sulfuric acid for 20 to 30 minutes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar sulfonation reactions, optimized for higher yields and efficiency.

Chemical Reactions Analysis

Types of Reactions

[(Ethanesulfonyl)methanesulfonyl]benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides or thiols.

Scientific Research Applications

[(Ethanesulfonyl)methanesulfonyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of [(ethanesulfonyl)methanesulfonyl]benzene involves its ability to act as an electrophile in substitution reactions. The sulfonyl groups are electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce new functional groups onto the benzene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Ethanesulfonyl)methanesulfonyl]benzene is unique due to the presence of both ethanesulfonyl and methanesulfonyl groups, which impart distinct chemical properties. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that contain only one type of sulfonyl group.

Properties

CAS No.

56255-66-4

Molecular Formula

C9H12O4S2

Molecular Weight

248.3 g/mol

IUPAC Name

ethylsulfonylmethylsulfonylbenzene

InChI

InChI=1S/C9H12O4S2/c1-2-14(10,11)8-15(12,13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

VTOVHDUVDHMCQU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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